PRMT3 Thermal Shift Binding Affinity: 3-Chloro vs 4-Trifluoromethyl Analog
The 3-chloro target compound demonstrated measurable binding to the PRMT3 methyltransferase domain in a cellular thermal shift assay (CETSA) using HEK293 cells expressing ePL-tagged human PRMT3 (residues 211–531), yielding an EC₅₀ of 1,300 nM for protein stabilization [1]. In contrast, the 4-trifluoromethyl analog (TAK-659) is a potent kinase inhibitor (SYK IC₅₀ = 3.2 nM; FLT3 IC₅₀ = 1.8 nM) with no reported PRMT3 activity, underscoring the functional divergence driven by benzamide substitution [2].
| Evidence Dimension | Binding affinity to PRMT3 (target engagement) |
|---|---|
| Target Compound Data | EC₅₀ = 1,300 nM (CETSA, HEK293-expressed ePL-tagged human PRMT3 domain) |
| Comparator Or Baseline | 4-Trifluoromethyl analog (TAK-659): No detectable PRMT3 binding; SYK IC₅₀ = 3.2 nM, FLT3 IC₅₀ = 1.8 nM |
| Quantified Difference | Qualitative shift: target compound engages PRMT3; 4-CF₃ analog preferentially engages kinases |
| Conditions | CETSA thermal shift assay in HEK293 cells; PRMT3 domain residues 211–531 |
Why This Matters
For epigenetic probe discovery programs, the 3-chloro derivative provides a distinct PRMT3-binding chemotype not accessible via the kinase-targeted 4-trifluoromethyl analog, enabling target-class-specific tool compound selection.
- [1] BindingDB BDBM50247349 (CHEMBL4072005): EC₅₀ = 1,300 nM for binding to ePL-tagged human PRMT3 methyltransferase domain (211–531) in HEK293 CETSA. Deposited 2025. View Source
- [2] Kanai, F. et al. (2019) 'TAK-659, a dual inhibitor of SYK and FLT3', Drugs of the Future, 44(8), pp. 591–600. SYK IC₅₀ = 3.2 nM; FLT3 IC₅₀ = 1.8 nM. View Source
